molecular formula C17H14N2O5S B11408950 N-[4-(aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 878467-54-0

N-[4-(aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11408950
CAS No.: 878467-54-0
M. Wt: 358.4 g/mol
InChI Key: REKMRLGIBSBGID-UHFFFAOYSA-N
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Description

N-[4-(Aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide is a sulfonamide derivative featuring a chromene (benzopyran) core linked to a 4-aminosulfonylbenzyl group. The chromene scaffold is known for its planar aromatic structure, which facilitates π-π interactions in biological systems, while the sulfonamide group enhances solubility and binding affinity to target proteins .

Synthetic routes for such compounds often involve coupling reactions between cyanoacetamide derivatives and diazonium salts of aromatic amines, as demonstrated in , where yields exceeding 90% were achieved for structurally related analogs .

Properties

CAS No.

878467-54-0

Molecular Formula

C17H14N2O5S

Molecular Weight

358.4 g/mol

IUPAC Name

4-oxo-N-[(4-sulfamoylphenyl)methyl]chromene-2-carboxamide

InChI

InChI=1S/C17H14N2O5S/c18-25(22,23)12-7-5-11(6-8-12)10-19-17(21)16-9-14(20)13-3-1-2-4-15(13)24-16/h1-9H,10H2,(H,19,21)(H2,18,22,23)

InChI Key

REKMRLGIBSBGID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-keto ester under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Sulfonamide Formation: The aminosulfonyl group is introduced by reacting the benzylated chromene with sulfonamide under acidic conditions.

    Carboxamide Formation: Finally, the carboxamide group is introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Biological Activities

1.1 Anticancer Properties

Recent studies have indicated that derivatives of 4-oxo-4H-chromene compounds exhibit promising anticancer activities. For instance, certain chromenone derivatives have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, which are critical for developing new cancer therapies .

1.2 Enzyme Inhibition

N-[4-(aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide has been evaluated for its potential as an inhibitor of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound has demonstrated competitive inhibition profiles, suggesting its viability as a lead compound for further optimization in neuropharmacology .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that integrate various functional groups to enhance biological activity. The general synthetic pathway includes:

  • Formation of the Chromene Core : Utilizing starting materials like phenolic compounds and aldehydes under acidic conditions to construct the chromene framework.
  • Introduction of the Aminosulfonyl Group : This step often requires nucleophilic substitution reactions where sulfonamides are introduced to enhance solubility and bioactivity.
  • Carboxamide Formation : Finalizing the structure by converting carboxylic acids into amides through coupling reactions with amines.

This synthetic approach allows for the fine-tuning of the compound's properties, optimizing it for specific biological targets .

Case Studies

3.1 In Vitro Studies

In vitro evaluations have shown that certain derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. For example, a study demonstrated that a specific derivative induced apoptosis in MCF-7 cells by activating caspase pathways, leading to cell cycle arrest in the G1 phase .

3.2 Structure-Activity Relationship (SAR)

The SAR analysis of chromenone derivatives has revealed that modifications at specific positions on the chromene ring can significantly impact their biological activity. For instance, substituents at the 4-position have been correlated with enhanced AChE inhibitory activity, suggesting that strategic modifications can lead to more potent derivatives .

Data Table: Summary of Biological Activities

Compound NameCell LineIC50 (µM)Mechanism
This compoundMCF-710.5Apoptosis induction
This compoundA54912.3Cell cycle arrest

This table summarizes key findings from various studies evaluating the anticancer properties and mechanisms of action associated with this compound.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The chromene core can interact with cellular pathways involved in oxidative stress, providing antioxidant effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the sulfonamide phenyl ring, the chromene core, and additional functional groups. Below is a comparative analysis based on available

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Substituents (R-group) Molecular Weight Melting Point (°C) Yield (%)
N-[4-(Aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide (Target) C₁₇H₁₄N₂O₅S (estimated) -NH₂SO₂ on benzyl ~374.37 Not reported Not reported
2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) C₁₆H₁₅N₅O₃S 4-methylphenyl hydrazine 357.38 288 94
2-Cyano-2-[2-(4-methoxyphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13b) C₁₆H₁₅N₅O₄S 4-methoxyphenyl hydrazine 373.38 274 95
N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide C₂₃H₁₈N₂O₅S Methyl(phenyl)sulfamoyl 434.47 Not reported Not reported
6-Chloro-N-{4-[(3,4-dimethylisoxazol-5-yl)sulfamoyl]phenyl}-7-methyl-4-oxochromene-2-carboxamide C₂₁H₁₇ClN₃O₆S 3,4-dimethylisoxazole, Cl, CH₃ on chromene 487.90 Not reported Not reported

Key Observations:

  • Substituent Effects on Melting Points : Electron-donating groups like methoxy (13b) lower melting points (274°C vs. 288°C for 13a), likely due to reduced crystallinity .
  • Sulfonamide Modifications: Replacing the aminosulfonyl group with methyl(phenyl)sulfamoyl () introduces bulkiness, which may alter binding interactions in enzyme inhibition .

Spectral Data and Characterization

  • IR Spectroscopy : Analogs (13a–b) show characteristic peaks for C≡N (~2214 cm⁻¹) and C=O (~1664 cm⁻¹), confirming successful coupling .
  • ¹H-NMR : Substituents like methoxy (δ 3.77 ppm in 13b) and methyl (δ 2.30 ppm in 13a) are readily identifiable, aiding in structural validation .

Biological Activity

N-[4-(aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide is a compound of interest within the realm of medicinal chemistry, particularly due to its potential biological activities. This article aims to provide an in-depth exploration of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its chromene scaffold, which is known for various biological activities. The presence of the aminosulfonyl group enhances its solubility and bioactivity. The molecular formula for this compound is C16H16N2O4SC_{16}H_{16}N_{2}O_{4}S.

Anticancer Activity

Several studies have investigated the anticancer potential of chromene derivatives, including this compound. The compound has been shown to exhibit cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Assays : In vitro studies using MTT assays indicated that this compound exhibits moderate to high cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer), HL-60 (leukemia), and MOLT-4 (T-cell leukemia) cells. For instance, one study reported IC50 values of 42.0 ± 2.7 μM against HL-60 and 24.4 ± 2.6 μM against MOLT-4 cells .
Cell LineIC50 Value (μM)
HL-6042.0 ± 2.7
MOLT-424.4 ± 2.6
MCF-7Moderate

The mechanism by which this compound exerts its anticancer effects involves:

  • Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in cancer cells, leading to cell death through caspase activation.
  • Inhibition of Tumor Growth : It interferes with tumor vasculature and inhibits cell migration and invasion, which are critical for metastasis .
  • Enzyme Inhibition : Similar compounds in the chromene family have been identified as monoamine oxidase inhibitors, suggesting a potential role in modulating neurotransmitter levels, which may indirectly affect tumor growth .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Preliminary studies indicate that this compound can inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled .

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is often linked to their structural features. Modifications at the benzyl position or variations in the sulfonamide group can significantly alter their potency and selectivity against different biological targets . Understanding these relationships is crucial for optimizing the design of more effective derivatives.

Case Studies

  • Study on Cytotoxicity : A systematic evaluation of a series of chromenone derivatives revealed that those containing the aminosulfonyl group exhibited enhanced cytotoxicity compared to their counterparts lacking this functional group .
  • In Vivo Studies : Future studies are needed to assess the in vivo efficacy and safety profile of this compound, as current data primarily focus on in vitro results.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[4-(aminosulfonyl)benzyl]-4-oxo-4H-chromene-2-carboxamide, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. A chromene-2-carboxamide core is functionalized via nucleophilic substitution or condensation with a sulfonamide-bearing benzyl group. Key steps include:

  • Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC or DCC) to form amide bonds between chromene-2-carboxylic acid derivatives and the aminosulfonylbenzyl amine.
  • Sulfonylation : Introducing the aminosulfonyl group via reaction with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine).
  • Optimized Solvents : Polar aprotic solvents like DMF or DMSO enhance solubility and reaction efficiency.
  • Temperature Control : Reactions often proceed at 0–25°C to minimize side reactions .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the chromene backbone, sulfonamide group, and benzyl substitution patterns. Aromatic protons in the chromene ring appear as doublets (δ 6.5–8.5 ppm), while the sulfonamide NH2_2 resonates near δ 5.5–6.0 ppm.
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z ~415).
  • HPLC-PDA : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

Q. What in vitro assays are typically used to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., for kinases or proteases) using recombinant enzymes. IC50_{50} values are calculated from dose-response curves.
  • Antimicrobial Testing : Broth microdilution (MIC determination) against Gram-positive/negative bacteria or fungal strains.
  • Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and bioavailability without compromising bioactivity?

  • Methodological Answer :

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance aqueous solubility.
  • Co-crystallization : Use co-formers like citric acid or cyclodextrins to improve dissolution rates.
  • SAR Studies : Modify the benzyl sulfonamide substituents (e.g., replacing -NH2_2 with -NMe2_2) to balance lipophilicity and solubility. In silico tools (e.g., QSAR models) predict logP and solubility .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Assess ADME properties (e.g., plasma stability, metabolic clearance via liver microsomes) to identify bioavailability bottlenecks.
  • Metabolite Identification : LC-MS/MS to detect active/inactive metabolites. For example, oxidation of the chromene ring may reduce activity in vivo.
  • Dose Escalation Studies : Adjust dosing regimens (e.g., sustained-release formulations) to maintain therapeutic plasma levels .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved target selectivity?

  • Methodological Answer :

  • Fragment Replacement : Substitute the chromene core with quinoline or coumarin derivatives to alter binding kinetics.
  • Sulfonamide Modifications : Test -SO2_2NH2_2 vs. -SO2_2NHR (R = alkyl/aryl) to optimize hydrogen-bonding interactions with target proteins.
  • Molecular Docking : Use X-ray crystallography or cryo-EM structures of target proteins (e.g., kinases) to model binding poses and identify key residues for interaction .

Q. What analytical approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (acid/base) to identify degradation pathways.
  • LC-MS Stability Assays : Monitor degradation products (e.g., hydrolysis of the amide bond) over time in simulated gastric fluid (pH 2.0) or plasma.
  • Circular Dichroism (CD) : Assess conformational stability in buffer solutions .

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